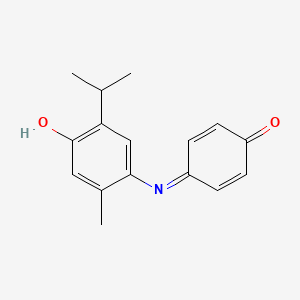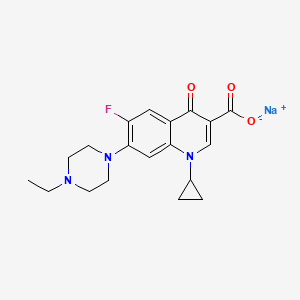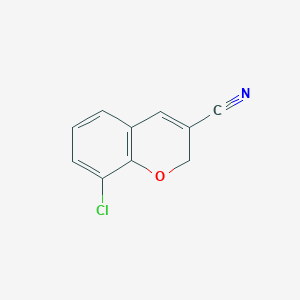![molecular formula C12H18N4O B13797567 N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide CAS No. 67026-78-2](/img/structure/B13797567.png)
N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide is a complex organic compound that features a unique structure combining a pyridine ring and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide typically involves the reaction of 2-methylbutan-2-amine with pyridine-3-carboxaldehyde, followed by the addition of formamide. The reaction conditions often require a catalyst, such as iodine or tert-butyl hydroperoxide (TBHP), to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-2-chloroaniline
Uniqueness
N-[N’-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide is unique due to its combination of a pyridine ring and a formamide group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
67026-78-2 |
|---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide |
InChI |
InChI=1S/C12H18N4O/c1-4-12(2,3)16-11(14-9-17)15-10-6-5-7-13-8-10/h5-9H,4H2,1-3H3,(H2,14,15,16,17) |
InChI Key |
NPPXEXPOHVWMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N=C(NC=O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




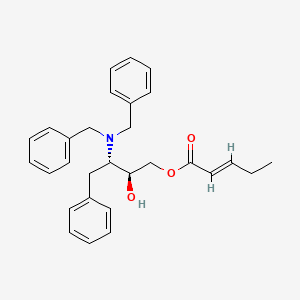
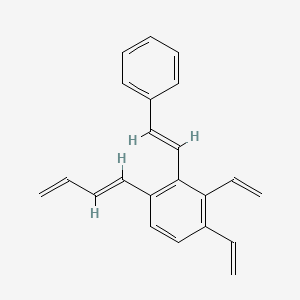
![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
